5,5',5''-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid
CAS No.:
Cat. No.: VC17210030
Molecular Formula: C60H30O12
Molecular Weight: 942.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C60H30O12 |
---|---|
Molecular Weight | 942.9 g/mol |
IUPAC Name | 5-[2-[4-[2-[3,5-bis[2-[4-[2-(3,5-dicarboxyphenyl)ethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]benzene-1,3-dicarboxylic acid |
Standard InChI | InChI=1S/C60H30O12/c61-55(62)49-28-46(29-50(34-49)56(63)64)22-16-40-7-1-37(2-8-40)13-19-43-25-44(20-14-38-3-9-41(10-4-38)17-23-47-30-51(57(65)66)35-52(31-47)58(67)68)27-45(26-43)21-15-39-5-11-42(12-6-39)18-24-48-32-53(59(69)70)36-54(33-48)60(71)72/h1-12,25-36H,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72) |
Standard InChI Key | CPTUKNBVOPDKEL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)C#CC4=CC(=CC(=C4)C(=O)O)C(=O)O)C#CC5=CC=C(C=C5)C#CC6=CC(=CC(=C6)C(=O)O)C(=O)O)C#CC7=CC(=CC(=C7)C(=O)O)C(=O)O |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The IUPAC name, 5-[2-[4-[2-[3,5-bis[2-[4-[2-(3,5-dicarboxyphenyl)ethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]benzene-1,3-dicarboxylic acid, reflects its intricate connectivity . The central benzene ring (1,3,5-triyl) serves as a hub for three ethyne-linked branches, each terminating in an isophthalic acid group (1,3-dicarboxyphenyl).
Key Identifiers
Structural Analysis
Molecular Architecture
The compound’s structure comprises:
-
A central benzene ring with three ethyne groups at positions 1, 3, and 5.
-
Each ethyne connects to a para-substituted benzene ring, which further extends via another ethyne to an isophthalic acid moiety (Figure 1).
Table 1: Structural Descriptors
Property | Value | Source |
---|---|---|
Rotatable bonds | 6 | |
Topological polar surface | 223.8 Ų | |
Hydrogen bond donors | 6 | |
Hydrogen bond acceptors | 6 |
Computational Insights
The InChI string (InChI=1S/C60H30O12...) confirms the connectivity . Density functional theory (DFT) calculations predict a planar geometry due to conjugation across ethyne and benzene units, enhancing electronic delocalization.
Physicochemical Properties
Solubility and Lipophilicity
-
Solubility: Poor aqueous solubility (predicted) due to aromaticity and low polar surface area.
Stability
The ethyne linkages confer rigidity but may render the compound sensitive to strong acids/bases or high temperatures.
Hazard Statement | Precautionary Measure |
---|---|
H302 | Harmful if swallowed |
H315/H319 | Causes skin/eye irritation |
H335 | May cause respiratory irritation |
Handling | Use PPE; avoid inhalation |
Structural Analog Comparison
Table 3: Comparison with 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic Acid
Property | Target Compound | Analog (CID 67068300) |
---|---|---|
Molecular Formula | C₆₀H₃₀O₁₂ | C₃₃H₁₈O₆ |
Molecular Weight | 942.9 g/mol | 510.5 g/mol |
Functional Groups | 6 × COOH | 3 × COOH |
Applications | MOFs, electronics | Limited to small-scale synthesis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume